molecular formula C15H18O3 B1210331 7alpha-Hydroxydehydrocostus lactone CAS No. 64225-27-0

7alpha-Hydroxydehydrocostus lactone

Cat. No. B1210331
CAS RN: 64225-27-0
M. Wt: 246.3 g/mol
InChI Key: ZTYPRVNFNKGSDK-RMRHIDDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7alpha-Hydroxydehydrocostus lactone is a sesquiterpene lactone.

Scientific Research Applications

Aldosterone Antagonism

7alpha-Hydroxydehydrocostus lactone derivatives have been synthesized and studied for their potential as aldosterone antagonists. These derivatives include various esters of 17-hydroxy-3-oxo-17alpha-pregn-4-ene-7alpha,21-dicarboxylic acid-gamma-lactone, which demonstrated promising oral and subcutaneous activity in experimental models (Weier & Hofmann, 1975).

Enzymatic Hydroxylation Studies

Studies on rat liver microsomes have shown that 7alpha-hydroxydehydrocostus lactone can undergo enzymatic 7alpha-hydroxylation. This process is comparable to the hydroxylation of cholesterol and is influenced by various treatments and conditions in the experimental animals (Shefer, Hauser, & Mosbach, 1968).

Stereoselective Synthesis

7alpha-Hydroxydehydrocostus lactone has been used in the stereoselective synthesis of certain compounds. For instance, 7beta-Carbamoyl-4,5alpha-epoxymorphinans were synthesized using a novel and reactive gamma-lactone, which is a derivative of 7alpha-Hydroxydehydrocostus lactone. This synthesis is significant for the production of potential selective delta opioid receptor ligands (Fujii et al., 2004).

Antibacterial Activity

Research has identified sesquiterpene lactones, including derivatives of 7alpha-Hydroxydehydrocostus lactone, with antibacterial activity. For example, sesquiterpene lactones isolated from Sonchus arvensis L. exhibited antibacterial activity against Streptococcus mutans, an oral pathogen (Xia et al., 2010).

Immunomodulatory Properties

New lactones like Datura lactones, derived from 7alpha-Hydroxydehydrocostus lactone, have been studied for their potential immunomodulatory effects. These lactones were evaluated for their effects on antibody production, T-cell and B-cell activation, and cytokine production, indicating their potential as immunostimulators (Bhat et al., 2005).

properties

CAS RN

64225-27-0

Product Name

7alpha-Hydroxydehydrocostus lactone

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(3aR,6aR,9aR,9bR)-3a-hydroxy-3,6,9-trimethylidene-5,6a,7,8,9a,9b-hexahydro-4H-azuleno[4,5-b]furan-2-one

InChI

InChI=1S/C15H18O3/c1-8-6-7-15(17)10(3)14(16)18-13(15)12-9(2)4-5-11(8)12/h11-13,17H,1-7H2/t11-,12-,13+,15+/m0/s1

InChI Key

ZTYPRVNFNKGSDK-RMRHIDDWSA-N

Isomeric SMILES

C=C1CC[C@@]2([C@@H]([C@@H]3[C@H]1CCC3=C)OC(=O)C2=C)O

SMILES

C=C1CCC2(C(C3C1CCC3=C)OC(=O)C2=C)O

Canonical SMILES

C=C1CCC2(C(C3C1CCC3=C)OC(=O)C2=C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7alpha-Hydroxydehydrocostus lactone
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7alpha-Hydroxydehydrocostus lactone
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7alpha-Hydroxydehydrocostus lactone
Reactant of Route 4
7alpha-Hydroxydehydrocostus lactone
Reactant of Route 5
7alpha-Hydroxydehydrocostus lactone
Reactant of Route 6
7alpha-Hydroxydehydrocostus lactone

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